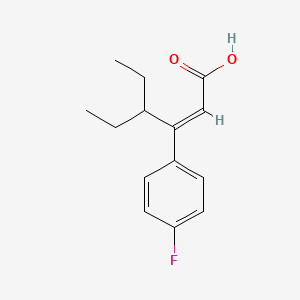
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid, also known as 4-EFPA, is an important organic acid which has been the subject of much scientific research and laboratory experimentation. 4-EFPA has been found to have a variety of biochemical and physiological effects and has been studied for its potential applications in the medical, agricultural and industrial fields.
科学的研究の応用
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential applications in various scientific fields. In the medical field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential use as an antifungal agent, as well as for its potential ability to inhibit the growth of certain bacteria. In the agricultural field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential ability to inhibit the growth of certain plant pathogens. In the industrial field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential use as a corrosion inhibitor.
作用機序
The mechanism of action of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is not fully understood. However, it is believed that (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid inhibits the growth of certain bacteria and fungi by binding to their cell walls and disrupting their normal function. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the growth of certain plant pathogens by interfering with their metabolic pathways.
Biochemical and Physiological Effects
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to have a variety of biochemical and physiological effects. In laboratory experiments, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the growth of certain bacteria and fungi, as well as certain plant pathogens. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the activity of certain enzymes, including lipases and proteases. Furthermore, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the activity of certain metabolic pathways, such as the glycolytic pathway.
実験室実験の利点と制限
The main advantage of using (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in laboratory experiments is its high yield and low cost. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is relatively easy to synthesize and is readily available from commercial sources. However, there are some limitations to using (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in laboratory experiments. For example, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to be toxic to certain organisms and can cause skin irritation in humans. Therefore, it is important to take proper safety precautions when handling (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in the laboratory.
将来の方向性
The potential applications of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid are still being explored. Possible future directions for research include further investigation of its antifungal and antibacterial properties, as well as its potential use as a corrosion inhibitor. In addition, further research could be conducted to explore the potential use of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid as a therapeutic agent for certain diseases.
合成法
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is typically synthesized from 4-fluorotoluene, which is readily available from commercial sources. The synthesis of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid involves the reaction of 4-fluorotoluene with ethylmagnesium bromide, followed by oxidation of the resulting product with chromic acid. The reaction of 4-fluorotoluene with ethylmagnesium bromide yields a substituted ethylbenzene, which is then oxidized to the corresponding acid. The overall yield of the reaction is typically high, ranging from 70-90%.
特性
IUPAC Name |
(E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-10H,3-4H2,1-2H3,(H,16,17)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTXMDSLAXCS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C(=C\C(=O)O)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)
![4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole](/img/structure/B2423031.png)
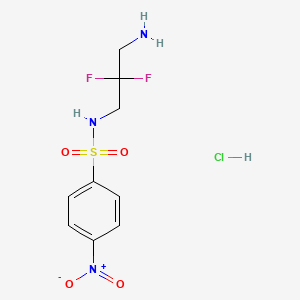
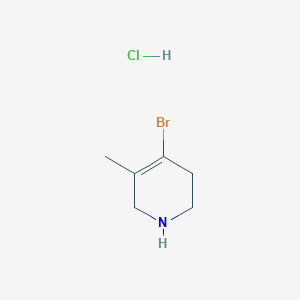
![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2423037.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)
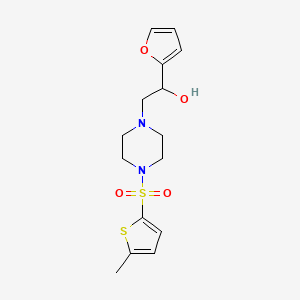
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2423042.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2423043.png)
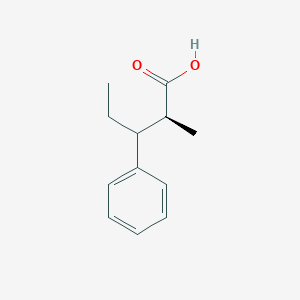
![2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2423045.png)
![6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2423047.png)
